(5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate
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Overview
Description
(5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[77002,6010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate is a complex organic compound characterized by its unique tetracyclic structure and multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate can be achieved through a multi-step process involving the construction of the tetracyclic core followed by functional group modifications. A possible synthetic route includes:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions starting from a suitable polycyclic precursor.
Introduction of the Benzyl and Ethyl Groups: These groups can be introduced via alkylation reactions using benzyl and ethyl halides.
Formation of the Propanoate Ester: The final step involves esterification of the intermediate compound with propanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may have potential as a biochemical probe due to its ability to interact with specific proteins or enzymes. It could be used in studies to elucidate the mechanisms of various biological processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to act as a novel drug candidate for the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
(5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) acetate: Similar structure with an acetate ester instead of a propanoate ester.
(5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) butanoate: Similar structure with a butanoate ester instead of a propanoate ester.
Uniqueness
The uniqueness of (5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate lies in its specific ester group, which can influence its reactivity, solubility, and biological activity compared to similar compounds.
Properties
CAS No. |
327080-45-5 |
---|---|
Molecular Formula |
C24H22N4O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate |
InChI |
InChI=1S/C24H22N4O2/c1-3-20-26-23-22(24-25-17-12-8-9-13-18(17)28(20)24)19(30-21(29)4-2)15-27(23)14-16-10-6-5-7-11-16/h5-13,15H,3-4,14H2,1-2H3 |
InChI Key |
OERFQIWWASGADK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=CN2CC3=CC=CC=C3)OC(=O)CC)C4=NC5=CC=CC=C5N14 |
Origin of Product |
United States |
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